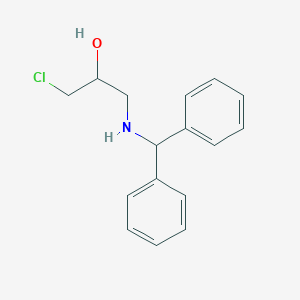

1-(Benzhydrylamino)-3-chloropropan-2-ol

Descripción general

Descripción

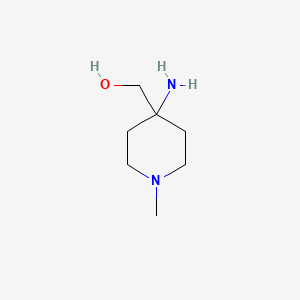

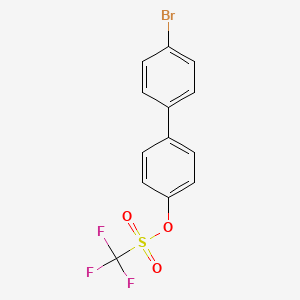

1-(Benzhydrylamino)-3-chloropropan-2-ol is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Potential in Drug Development

1-(Benzhydrylamino)-3-chloropropan-2-ol serves as a precursor in various chemical syntheses. For instance, it is used in the preparation of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a compound with potential β-blocker activity. This synthesis involves methods like baker's yeast-induced asymmetric reduction and kinetic resolution, highlighting its significance in producing optically active pharmaceutical intermediates (Nunno et al., 2000).

Application in Antidepressant Agent Synthesis

This compound is also integral in synthesizing analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, which are evaluated as potential antidepressant agents. The synthesis involves regiospecific ring opening of a 1,1-diaryl-2,3-epoxypropane, demonstrating its role in developing new antidepressant medications (Clark et al., 1979).

Role in Antihypertensive Medication Development

Furthermore, this compound is relevant in synthesizing novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, which show promise as antihypertensive agents. These compounds, when administered orally, have shown significant results in spontaneously hypertensive rats, signifying its utility in hypertension treatment research (Cassidy et al., 1992).

Contribution to Organic Chemistry and Drug Synthesis

In addition, its derivatives, like 3-fluoro-1-hydroxypropan-2-one, have been studied for their structure-activity relationships, linking chemical structure to potential therapeutic effects. This research contributes to a broader understanding of the compound's role in organic chemistry and drug synthesis (Pero et al., 1977).

Utility in Urotensin-II Receptor Research

Moreover, it has been involved in discovering nonpeptidic agonists of the urotensin-II receptor, a significant breakthrough in pharmacological research. This discovery paves the way for developing new drugs targeting this receptor (Croston et al., 2002).

Propiedades

IUPAC Name |

1-(benzhydrylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKURQHOBPQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567104 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63477-43-0 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)